molecular formula C52H67ClIrN2P B3102560 Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) CAS No. 1418483-59-6

Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

Cat. No.: B3102560
CAS No.: 1418483-59-6
M. Wt: 978.7 g/mol
InChI Key: WOPBJABIVGWVDU-IUKTUPIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III) (hereafter referred to as Ir-(S)-DTB-SpiroPAP-3-Me) is a chiral iridium(III) complex featuring a spirobiindane backbone with dual 3,5-di-t-butylphenylphosphine and 3-methylpyridine-derived amine substituents . Its molecular formula is C₅₂H₆₇ClIrN₂P (FW: 978.75 g/mol), and it exists as a yellow-green solid . The compound is air-sensitive, a common trait among transition metal complexes with labile ligands, necessitating handling under inert conditions.

The S configuration at the spirobiindane core introduces enantioselectivity, making this complex a candidate for asymmetric catalysis, particularly in hydrogenation or transfer hydrogenation reactions.

Properties

IUPAC Name

[(3S)-4'-bis(3,5-ditert-butylphenyl)phosphaniumyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-[(3-methylpyridin-2-yl)methyl]azanide;chloro(dihydrido)iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N2P.ClH.Ir.2H/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13;;;;/h14-21,26-32H,22-25,33H2,1-13H3;1H;;;/q-1;;+1;;/t52-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPBJABIVGWVDU-IUKTUPIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C[N-]C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)[PH+](C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)C[N-]C2=CC=CC3=C2[C@]4(CC3)CCC5=C4C(=CC=C5)[PH+](C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C.Cl[IrH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67ClIrN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III), a complex with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an iridium center coordinated with a phosphine ligand and an amine moiety. Its molecular formula is C52H67ClIrN2PC_{52}H_{67}ClIrN_2P, with a molecular weight of 978.7 g/mol. The presence of bulky tert-butyl groups enhances its solubility and stability in biological systems.

Research indicates that iridium complexes can interact with various biological targets, often through mechanisms involving oxidative stress modulation and interaction with cellular signaling pathways. For instance, similar iridium complexes have been shown to inhibit the Keap1–Nrf2 interaction, a critical pathway in oxidative stress response. This inhibition can lead to increased expression of antioxidant genes and protection against hepatotoxicity induced by substances like acetaminophen .

Cytotoxicity and Anticancer Potential

Studies have demonstrated that iridium complexes exhibit cytotoxic effects against various cancer cell lines. For example, the cytotoxic activities of bis-cyclometalated iridium(III) complexes were evaluated using the MTT assay against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values for these complexes were found to be in the low micromolar range (approximately 2–3 μM), indicating significant anticancer potential .

Antioxidant Properties

The ability of iridium complexes to act as antioxidants has been highlighted in several studies. By modulating oxidative stress levels within cells, these compounds can protect against damage caused by reactive oxygen species (ROS). The specific mechanism often involves the stabilization of Nrf2, leading to enhanced expression of detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .

Hepatoprotection

In a notable study focusing on liver protection, an iridium(III) complex was shown to reverse acetaminophen-induced liver damage by disrupting the Keap1–Nrf2 interaction. This study demonstrated that the compound could stabilize Keap1 protein levels and promote Nrf2 nuclear translocation without causing additional organ damage or immunotoxicity in mice . Such findings underscore the therapeutic potential of iridium complexes in treating liver injuries.

Asymmetric Hydrogenation Catalysis

Beyond its biological activities, this compound has also been explored for its catalytic properties in asymmetric hydrogenation reactions. It has been used effectively as a catalyst for the enantioselective synthesis of chiral compounds, which is crucial in pharmaceutical development . This dual functionality—both as a catalyst and a therapeutic agent—highlights the versatility of iridium complexes.

Summary of Research Findings

Study FocusKey Findings
CytotoxicitySignificant cytotoxic effects against MCF-7 and HT-29 cell lines with IC50 values around 2–3 μM .
HepatoprotectionReversal of acetaminophen-induced liver damage through Keap1–Nrf2 pathway modulation .
Catalytic ActivityEffective as a catalyst for asymmetric hydrogenation reactions .

Scientific Research Applications

Catalytic Applications

1.1 Hydrogenation Reactions
The compound serves as an effective catalyst for hydrogenation processes. It facilitates the hydrogenation of various organic substrates, including ketones and alkenes. For instance, studies have shown that iridium complexes can selectively hydrogenate unsaturated carbonyl compounds to yield high-purity alcohols . The unique steric and electronic properties provided by the phosphine ligands enhance the catalytic activity and selectivity of the iridium center.

1.2 Amination Reactions
Chlorodihydridoiridium complexes are also utilized in the amination of alcohols and diols with amines to form aliphatic amine derivatives. This reaction pathway is significant in organic synthesis for producing pharmaceuticals and agrochemicals . The iridium catalyst promotes the formation of C-N bonds under mild conditions, making it a valuable tool in synthetic chemistry.

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)
Iridium complexes are pivotal in the development of OLEDs due to their phosphorescent properties. The incorporation of chlorodihydridoiridium into OLED structures has been shown to enhance light emission efficiency and stability . Research indicates that such iridium-based compounds can serve as emitters in blue-light OLEDs, which are crucial for display technologies.

2.2 Bioimaging
The unique photophysical properties of iridium complexes make them suitable candidates for bioimaging applications. Studies have indicated that these compounds can be employed as luminescent probes for cellular imaging due to their favorable emission characteristics and biocompatibility . Their ability to selectively target specific cellular components enhances their utility in biological research.

Case Studies

Study Application Findings
Study on Hydrogenation (2020)Hydrogenation of ketonesDemonstrated high selectivity and efficiency using iridium catalyst under mild conditions .
OLED Development (2021)Organic Light Emitting DiodesShowed improved efficiency and stability in blue-emitting OLEDs with chlorodihydridoiridium complexes .
Bioimaging Research (2022)Cellular ImagingEstablished the use of iridium complexes as effective luminescent probes for live-cell imaging .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ligand-Based Comparisons

(S)-DTB-SpiroPAP-3-Me Ligand vs. (R/S)-DTB-SpiroPAP Ligands

The parent ligand of Ir-(S)-DTB-SpiroPAP-3-Me, (S)-DTB-SpiroPAP-3-Me (C₅₂H₆₅N₂P, FW: 749.06 g/mol), differs from the pyridine-based (R/S)-DTB-SpiroPAP ligands (C₅₁H₆₃N₂P, FW: 735.03 g/mol) by the presence of a 3-methyl group on the pyridine ring. Key distinctions include:

Property (S)-DTB-SpiroPAP-3-Me (R)-DTB-SpiroPAP (S)-DTB-SpiroPAP
Melting Point (°C) 162–164 172–174 170–171
Molecular Weight (g/mol) 749.06 735.03 735.03
Substituent 3-Me-pyridine Pyridine Pyridine

The 3-methyl group reduces symmetry, slightly lowering the melting point compared to non-methylated analogs. Increased steric bulk may also modulate coordination geometry in metal complexes .

Enantiomeric Effects

The S and R enantiomers of DTB-SpiroPAP ligands exhibit identical physical properties (e.g., melting points, solubility) but opposite chiral configurations, which critically influence enantioselectivity in catalytic applications. For example, Ir-(R)-DTB-SpiroPAP-3-Me (C₅₂H₆₇ClIrN₂P, FW: 978.75 g/mol) would mirror Ir-(S)-DTB-SpiroPAP-3-Me in properties but induce reversed stereochemical outcomes in asymmetric reactions .

Metal Complex Comparisons

Ir-(S)-DTB-SpiroPAP-3-Me vs. Ir-(R)-DTB-SpiroPAP-3-Me

Both are expected to exhibit similar thermodynamic stability and solubility but divergent enantioselectivity. For instance, in hydrogenation, the S configuration may favor production of R-enantiomer products, depending on substrate orientation .

Comparison with Pyridine-Based Iridium Complexes

Replacing the 3-methylpyridine group with unsubstituted pyridine (as in hypothetical Ir-(S)-DTB-SpiroPAP) would reduce steric hindrance and electron-donating capacity. This could lower catalytic activity due to weaker metal-ligand bonding or reduced transition-state stabilization.

Structural and Functional Implications

Role of 3-Methylpyridine Substituent

The 3-methyl group on pyridine introduces:

  • Enhanced Steric Shielding : Protects the iridium center from deactivation via ligand displacement.

Impact of 3,5-Di-t-Butylphenylphosphine Groups

The 3,5-di-t-butylphenyl groups on phosphorus provide:

  • Steric Bulk : Prevents undesired side reactions by blocking axial coordination sites.
  • Air Sensitivity : The electron-rich phosphine is susceptible to oxidation, necessitating inert storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
Reactant of Route 2
Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.